molecular formula C15H18N2O3S2 B12196861 N-[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

N-[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

Cat. No.: B12196861
M. Wt: 338.4 g/mol
InChI Key: UMTFUYSOVJKKDE-UHFFFAOYSA-N
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Description

This compound features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety, a 2-methylphenyl substituent at position 3, and a Z-configured propanamide group at position 2. The Z-configuration of the imine bond may impact molecular geometry and intermolecular interactions.

Properties

Molecular Formula

C15H18N2O3S2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

InChI

InChI=1S/C15H18N2O3S2/c1-3-14(18)16-15-17(11-7-5-4-6-10(11)2)12-8-22(19,20)9-13(12)21-15/h4-7,12-13H,3,8-9H2,1-2H3

InChI Key

UMTFUYSOVJKKDE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves the reaction of 2-methylphenylamine with a thiazole derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

N-[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Motifs

A. Thiazolo-Pyrimidine Derivatives ()
Compounds such as (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) share a fused thiazole-pyrimidine core. Key differences include:

  • Core Saturation: The target compound’s tetrahydrothienothiazole ring is partially saturated, conferring rigidity, whereas 11a’s thiazolo-pyrimidine is fully unsaturated.
  • Substituents : The target compound lacks the pyrimidine-derived dioxo groups but includes a sulfone group, which may alter electronic and steric profiles.

B. Thiadiazole Derivatives () Compounds like N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) feature a thiadiazole ring. Key distinctions:

  • Functional Groups : The propanamide group in the target compound may increase lipophilicity compared to 4g’s benzamide substituent.

Physicochemical Properties

Property Target Compound Compound 11a () Compound 4g ()
Molecular Formula C₁₆H₁₈N₂O₃S₂ C₂₀H₁₀N₄O₃S C₂₁H₂₀N₄O₂S
Molecular Weight ~374.45 g/mol 386.37 g/mol 392.48 g/mol
Key Functional Groups Sulfone, propanamide, Z-imine Dioxo, carbonitrile, benzylidene Acryloyl, benzamide, dimethylamino
Melting Point Not reported 243–246°C (11a) 200°C (4g)
Spectral Features Expected IR: ~1300–1150 cm⁻¹ (S=O) IR: 2219 cm⁻¹ (CN) IR: 1690 cm⁻¹ (C=O)

Electronic and Reactivity Profiles

  • Sulfone vs.
  • Z-Configuration : The Z-imine in the target compound may hinder rotational freedom, unlike the E-configuration often seen in benzylidene derivatives like 11a .

Biological Activity

N-[(2Z)-3-(2-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound's structure includes a thieno-thiazole moiety, which is known for its diverse biological activities. Its molecular formula is C15H18N2O4S2C_{15}H_{18}N_{2}O_{4}S_{2} with a molecular weight of approximately 354.0708 g/mol.

PropertyValue
Molecular Formula C₁₅H₁₈N₂O₄S₂
Molecular Weight 354.0708 g/mol
InChIKey FYIACTOMVWBYFA-NXVVXOECSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process may include the formation of the thiazole ring and subsequent functionalization to introduce the propanamide group.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Enzyme Inhibition

This compound has been studied for its potential to inhibit key enzymes involved in neurodegenerative diseases:

  • Monoamine Oxidase (MAO) : Compounds structurally related to this compound have been reported to inhibit MAO with varying potency. For example, certain derivatives exhibited IC50 values in the low micromolar range.
  • Acetylcholinesterase (AChE) : Similar compounds have shown moderate inhibition of AChE, which is crucial for neurotransmitter regulation.

Anticancer Properties

The thiazole scaffold is recognized for its anticancer potential. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

The biological activity of this compound may involve:

  • Enzyme Binding : The compound may bind to active sites on enzymes like MAO and AChE, leading to competitive inhibition.
  • Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes and interact with intracellular targets.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a derivative with a similar thiazole structure exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
  • Neuroprotective Effects : In vitro studies showed that compounds related to this compound could protect neuronal cells from oxidative stress-induced apoptosis.

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